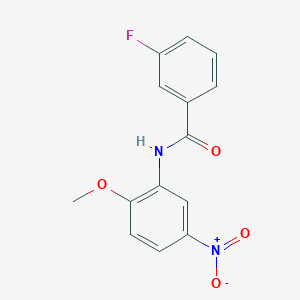

3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide

Description

3-Fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is a benzamide derivative characterized by a fluorine atom at the 3-position of the benzoyl group and a nitro (-NO₂) substituent at the 5-position of the 2-methoxyaniline moiety. This compound is synthesized via nucleophilic substitution or coupling reactions, as inferred from related benzamide syntheses (e.g., N-(2-methoxy-5-nitrophenyl)benzamide in ).

Properties

IUPAC Name |

3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c1-21-13-6-5-11(17(19)20)8-12(13)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMDMFIRAAIHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:

Nitration: The starting material, 2-methoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Fluorination: The nitrated product is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position.

Amidation: The final step involves the reaction of the fluorinated nitro compound with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide.

Industrial Production Methods

Industrial production of 3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and fluorination steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF) solvent.

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products Formed

Reduction: 3-fluoro-N-(2-methoxy-5-aminophenyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 3-fluoro-N-(2-formyl-5-nitrophenyl)benzamide or 3-fluoro-N-(2-carboxy-5-nitrophenyl)benzamide.

Scientific Research Applications

3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: :

Biological Activity

3-Fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications.

Compound Overview

Chemical Structure and Properties

- Molecular Formula: CHFNO

- Molecular Weight: Approximately 273.25 g/mol

- Functional Groups: The compound features a fluorine atom at the 3-position, a methoxy group at the 2-position, and a nitro group at the 5-position of the phenyl ring. This unique arrangement contributes to its chemical properties and biological activities.

Synthesis

The synthesis of 3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves several key steps:

- Fluorination : Introduction of the fluorine atom at the 3-position.

- Nitration : Addition of the nitro group at the 5-position.

- Methoxylation : Introduction of the methoxy group at the 2-position.

- Amidation : Formation of the amide bond with appropriate amine sources.

For large-scale production, optimized synthetic routes using continuous flow reactors have been employed to ensure consistent quality and yield.

Antiviral Activity

Research indicates that 3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide exhibits antiviral properties , particularly against various viruses such as influenza A and Coxsackie B4. The compound has been subjected to in vitro assays to evaluate its antiviral activity, where it demonstrated significant inhibitory effects.

- Dose-Response Studies : These studies established the half-maximal inhibitory concentration (IC50) and selectivity index (SI), providing insights into the compound's efficacy against viral pathogens.

Antibacterial Activity

In addition to its antiviral potential, this compound has also been tested for antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) was determined to assess its effectiveness in inhibiting bacterial growth.

Anticancer Properties

Emerging studies suggest that 3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide may possess anticancer properties. It is believed to inhibit specific enzymes involved in inflammatory pathways, which could lead to therapeutic effects in cancer treatment.

Structure-Activity Relationships (SAR)

The biological activity of 3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is influenced by its structural components:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Fluorine | 3 | Enhances binding affinity to biological targets |

| Methoxy | 2 | Contributes to solubility and bioavailability |

| Nitro | 5 | Increases cytotoxicity against cancer cell lines |

Studies have shown that variations in these functional groups can significantly alter pharmacological properties, making this compound a valuable candidate for further research .

Case Studies

- Antiviral Efficacy : In a study evaluating various benzamide derivatives, 3-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide exhibited notable antiviral activity with an IC50 value indicating effective inhibition of viral replication.

- Antibacterial Testing : A comprehensive evaluation against multiple bacterial strains revealed that this compound showed promising antibacterial effects, with MIC values that suggest potential as a therapeutic agent.

- Cytotoxicity in Cancer Cells : Flow cytometry assays demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 and U-937, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Implications

The following table highlights key structural analogs and their differences:

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing Groups: The nitro group in the target compound enhances electrophilicity compared to analogs like VU0366248 (cyano) or 4d (quinazolinone). This may influence binding to enzymes or receptors requiring electron-deficient aromatic systems.

Solubility : The methoxy group in the target compound likely improves water solubility relative to halogenated analogs (e.g., VU0366248 with Cl/F substituents). However, the nitro group may reduce solubility compared to sulfonamide-containing derivatives (e.g., 5g).

Biological Targets : While VU0366248 and related compounds target mGlu5 receptors , compound 4d inhibits EGFR , highlighting how aniline substituents dictate target specificity.

Physicochemical and Pharmacokinetic Properties

- Melting Points: Compound 5g: 201–203°C Compound 101 (TLK2 inhibitor): >210°C (decomposition) The target compound’s nitro group may elevate its melting point compared to non-nitro analogs, as nitro groups enhance crystalline packing.

- Polymorphism: notes that 3-fluoro-N-(3-fluorophenyl)benzamide exhibits multiple crystalline forms . The nitro group in the target compound may further complicate polymorphism, impacting formulation stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.